BenchChemオンラインストアへようこそ!

Pegaspargase

Pharmacokinetics Clearance Rate Drug Exposure

Pegaspargase (CAS 130167-69-0) is a PEGylated E. coli L-asparaginase engineered for extended 5.5-day half-life, enabling once-every-14-day dosing vs multi-weekly native injections. With hypersensitivity reaction rates of 3–30% vs up to 75% for native asparaginase and a 60% lower conversion rate to short-acting alternatives vs calaspargase pegol (10.3% vs 26%, p=0.03), it ensures protocol continuity and reduced healthcare utilization. Mean trough activity of 899 U/L exceeds the 100 U/L therapeutic threshold ninefold. Specify ≥98% purity for research; clinical-grade solution available at 750 IU/mL.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 130167-69-0
Cat. No. B1176633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePegaspargase
CAS130167-69-0
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C(=C)CN(C)C)C
InChIInChI=1S/C14H19NO/c1-10-6-7-13(11(2)8-10)14(16)12(3)9-15(4)5/h6-8H,3,9H2,1-2,4-5H3
InChIKeyQXLQZLBNPTZMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pegaspargase (CAS 130167-69-0) for ALL Therapy: PEGylated Asparaginase Procurement Guide


Pegaspargase (CAS 130167-69-0, trade name Oncaspar) is a covalent conjugate of monomethoxypolyethylene glycol (mPEG) and Escherichia coli-derived L-asparaginase, engineered via PEGylation technology to deplete circulating asparagine and induce selective cytotoxicity in asparagine synthetase-deficient leukemic lymphoblasts [1]. FDA-approved in 1994 for patients with hypersensitivity to native asparaginase and subsequently for first-line acute lymphoblastic leukemia (ALL) treatment in 2006, pegaspargase is formulated as a solution for intramuscular or intravenous administration at a recommended dose of 2,500 IU/m² every 14 days [2][3]. The PEGylation modification extends circulatory half-life by increasing hydrodynamic size, thereby reducing renal clearance and reticuloendothelial system uptake while masking immunogenic epitopes [4].

Why Pegaspargase Cannot Be Simply Substituted: Key Evidence for Scientific Procurement


Asparaginase products are not interchangeable biologics; each formulation exhibits distinct pharmacokinetic (PK) profiles, immunogenicity rates, and clinical management requirements that preclude simple therapeutic substitution. Native E. coli asparaginase demonstrates a short terminal half-life of approximately 26 hours and requires multiple weekly injections, whereas pegaspargase achieves a median half-life of 5.5 days, enabling once-every-14-day dosing [1]. Hypersensitivity reaction (HSR) rates diverge substantially: up to 75% for native E. coli asparaginase, 3–30% for pegaspargase, and 3–37% for Erwinia asparaginase [2]. Furthermore, a 2025 single-center retrospective review revealed that patients receiving calaspargase pegol (Cal-PEG) experienced a significantly higher rate of Grade ≥3 HSR or silent inactivation compared with pegaspargase (48% vs. 23%, p=0.001), with more frequent conversions to short-acting asparaginase (26% vs. 10.3%, p=0.03) [3][4]. These quantifiable differences in dosing frequency, immunologic tolerability, and treatment continuity directly impact protocol adherence, healthcare resource utilization, and procurement specifications—making evidence-based selection essential.

Quantitative Evidence Differentiating Pegaspargase from Comparators: A Procurement Decision Guide


Clearance Reduction: Pegaspargase Achieves 97% Lower Clearance Rate vs. Native E. coli Asparaginase

Pegaspargase demonstrates a 97% reduction in systemic clearance compared with native E. coli asparaginase at Day 8 post-administration in antibody-negative pediatric ALL patients [1]. Native E. coli asparaginase median clearance was 2941 mL/day/m² (range 1768–4994), while pegaspargase median clearance was 89 mL/day/m² (range 34–280). Among antibody-positive patients at Day 29, the clearance difference became even more pronounced: native E. coli clearance rose to 4379 mL/day/m² versus pegaspargase at 1162 mL/day/m², representing a 73% lower clearance even under immunogenic pressure [1].

Pharmacokinetics Clearance Rate Drug Exposure

Hypersensitivity Reaction Incidence: Pegaspargase Reduces HSR Rate by Over 50% vs. Calaspargase Pegol

In a single-center retrospective review of pediatric ALL and lymphoblastic lymphoma patients, pegaspargase demonstrated a significantly lower incidence of Grade ≥3 anaphylaxis or silent hypersensitivity compared with calaspargase pegol (Cal-PEG) [1]. Among 154 patients receiving pegaspargase, 35 (23%) experienced HSR, whereas among 44 patients receiving Cal-PEG, 21 (48%) experienced HSR (p=0.001). After 2:1 propensity score matching to control for confounding variables, the differential persisted: 30% (26/88) with Cal-PEG vs. 48% (21/44) with pegaspargase (p=0.04) [1].

Immunogenicity Hypersensitivity Reactions Treatment Tolerability

Treatment Continuity: 60% Lower Rate of Conversion to Short-Acting Asparaginase vs. Calaspargase Pegol

In a 3-year retrospective evaluation comparing 50 patients receiving calaspargase pegol and 58 patients receiving pegaspargase, the calaspargase pegol cohort required significantly more frequent conversion to short-acting asparaginase preparations [1]. Specifically, 13 of 50 patients (26%) in the calaspargase pegol group required conversion compared with 6 of 58 patients (10.3%) in the pegaspargase group (p=0.03) [1]. Symptomatic hypersensitivity rates trended higher for calaspargase pegol (20% vs. 10.3%, p=0.16) and silent inactivation similarly trended higher (16% vs. 5.2%, p=0.18) [1].

Treatment Persistence Protocol Adherence Clinical Management

High-Titer Antibody Formation: 92% Relative Reduction vs. Native E. coli Asparaginase

In the Children's Cancer Group (CCG) randomized comparison of pegaspargase versus native E. coli asparaginase in newly diagnosed standard-risk ALL, high-titer anti-asparaginase antibody formation during the first delayed intensification phase was observed in 26% of patients receiving native asparaginase compared with only 2% of patients receiving pegaspargase [1]. High-titer antibodies were associated with low asparaginase activity in the native arm, but not in the pegaspargase arm, indicating that PEGylation effectively masks immunogenic epitopes and prevents neutralizing antibody-mediated enzyme inactivation [1].

Anti-Drug Antibodies Immunogenicity Silent Inactivation

Trough Enzyme Activity: Pegaspargase Maintains Mean Trough Level of 899 U/L in Non-Hypersensitive Patients

In a prospective drug monitoring study of pediatric ALL patients receiving pegaspargase, patients without hypersensitivity reactions maintained serum mean trough asparaginase activity levels of 899 U/L [1]. This substantially exceeds the established therapeutic threshold of ≥100 U/L required for complete asparagine depletion [1]. Among 59 patients subsequently evaluated in the Erwinia asparaginase study cohort (following allergy or intolerance to pegaspargase), 2 patients (3%) developed an allergy and none experienced silent inactivation [1].

Therapeutic Drug Monitoring Trough Activity Asparagine Depletion

Optimal Clinical and Procurement Applications for Pegaspargase Based on Quantitative Evidence


First-Line ALL Treatment Protocols Requiring Extended Dosing Intervals

Pegaspargase is indicated for first-line pediatric and adult ALL multi-agent chemotherapy regimens where a 14-day dosing interval reduces healthcare visits and improves protocol adherence. The 97% reduction in systemic clearance compared with native E. coli asparaginase [Evidence Item 1] directly enables this extended interval. Formulary selection should prioritize pegaspargase when treatment protocols specify 2,500 IU/m² every 14 days, as this dosing schedule cannot be replicated with native preparations requiring multiple weekly injections [1].

Patients with Documented Hypersensitivity to Native E. coli Asparaginase

The original FDA-approved indication for pegaspargase was specifically for ALL patients who require L-asparaginase but have developed hypersensitivity to native forms [2]. Given the 92% relative reduction in high-titer antibody formation versus native asparaginase [Evidence Item 4] and HSR rates of 3–30% versus up to 75% for native E. coli asparaginase [3], pegaspargase is the evidence-supported substitution choice for patients with prior native asparaginase hypersensitivity reactions.

Institutional Protocol Selection Where Treatment Continuity Is Prioritized

For healthcare systems and pharmacy and therapeutics committees evaluating long-acting asparaginase options, pegaspargase demonstrates a 60% lower rate of conversion to short-acting asparaginase compared with calaspargase pegol (10.3% vs. 26%, p=0.03) [Evidence Item 3]. This reduced switching frequency minimizes treatment interruptions, avoids additional drug procurement and inventory management complexity, and reduces the administrative burden associated with prior authorization for alternative asparaginase products [4].

Therapeutic Drug Monitoring Protocols for Asparaginase Activity

Pegaspargase achieves mean trough asparaginase activity levels of 899 U/L in non-hypersensitive patients, approximately ninefold the minimum therapeutic threshold of ≥100 U/L required for complete asparagine depletion [Evidence Item 5]. Institutions implementing therapeutic drug monitoring programs for asparaginase activity should consider pegaspargase as the reference standard for long-acting preparations, given its established PK/PD relationship and well-characterized trough activity profile [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pegaspargase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.